molecular formula C9H9NO B8639660 1-(but-3-ynyl)pyridin-2(1H)-one

1-(but-3-ynyl)pyridin-2(1H)-one

Cat. No.: B8639660
M. Wt: 147.17 g/mol
InChI Key: MLFQRYRUMJXJMI-UHFFFAOYSA-N
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Description

1-(but-3-ynyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a but-3-ynyl substituent at the 1-position of the pyridin-2(1H)-one core. The pyridin-2(1H)-one scaffold is a versatile heterocyclic system with a lactam structure, enabling hydrogen bonding and π-π interactions, which are critical for binding to biological targets . The but-3-ynyl group—a four-carbon chain terminating in an alkyne—imparts unique electronic and steric properties. The alkyne moiety is electron-withdrawing, altering the electron density of the pyridinone ring, and provides a reactive handle for click chemistry or further functionalization .

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-but-3-ynylpyridin-2-one

InChI

InChI=1S/C9H9NO/c1-2-3-7-10-8-5-4-6-9(10)11/h1,4-6,8H,3,7H2

InChI Key

MLFQRYRUMJXJMI-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1C=CC=CC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridin-2(1H)-one Derivatives

Structural and Functional Comparison

The table below summarizes key pyridin-2(1H)-one derivatives, their substituents, biological targets, and activity profiles:

Compound Name Substituent at 1-Position Biological Target/Activity Key Findings Reference
1-(but-3-ynyl)pyridin-2(1H)-one But-3-ynyl (alkyne) N/A (Inference: Medicinal chemistry tool) Alkyne enables conjugation; potential for tailored bioactivity. -
3-Phenylpyridin-2(1H)-one derivatives Phenyl ring eIF4A3 inhibitors Substituents on phenyl ring (e.g., halogens) modulate potency (IC₅₀: 0.1–10 µM).
1-(4-(Piperazin-1-yl)phenyl) derivatives Piperazine-linked phenyl Serotonin reuptake inhibitors (SSRIs) Potent 5-HT inhibition (IC₅₀: <100 nM); antidepressant effects in vivo.
1-(Imidazo[1,2-a]pyridin-6-yl) derivatives Fused imidazopyridine ring MCHR1 antagonists High affinity (Ki: 1–10 nM); lack of aliphatic amine reduces off-target effects.
1-(Trifluoromethylbenzyl-piperazinyl) Trifluoromethyl and piperazine chain Diabetic nephropathy (multi-target) Orally active; inhibits TGF-β and NF-κB pathways (EC₅₀: 50–200 nM).
5,6-Disubstituted derivatives Halogens/alkyl groups at 5/6 positions PDE10A antagonists Improved selectivity (IC₅₀: 0.5–5 nM); potential for CNS disorders.

Electronic and Steric Effects

  • Alkyne vs. Aromatic Substituents: The but-3-ynyl group’s alkyne introduces electron-withdrawing effects, reducing pyridinone ring electron density compared to electron-rich phenyl derivatives (e.g., 3-phenylpyridinones). This may alter binding to targets like eIF4A3, where π-π interactions with phenyl groups are critical .
  • Polarity and Solubility : Piperazine-containing derivatives (e.g., SSRIs in ) exhibit enhanced solubility due to basic nitrogen atoms, whereas the hydrophobic alkyne in this compound may reduce water solubility but improve membrane permeability .

Preparation Methods

Ring-Closing Metathesis for Pyridinone Core Formation

The pyridin-2(1H)-one scaffold can be synthesized via ring-closing metathesis (RCM) using Grubbs catalysts. In a representative procedure, a bis-alkene precursor is subjected to RCM to yield the six-membered lactam structure . For instance, General Procedure B in Search Result describes the treatment of bis-alkenes with Grubbs I catalyst (10 mol%) in refluxing CH2_2Cl2_2 to afford dihydropyridinones. While this method primarily generates 5,6-dihydro-2-pyridinones, oxidation or dehydrogenation steps could subsequently yield the fully aromatic pyridin-2(1H)-one .

Key considerations for adapting this route to 1-(but-3-ynyl)pyridin-2(1H)-one include:

  • Precursor Design : The bis-alkene must incorporate a but-3-ynyl group at the nitrogen position. This could be achieved by substituting allyltrimethylsilane in General Procedure A with a propargylating agent, though such modifications would require optimization of Lewis acid catalysis (e.g., BF3_3·OEt2_2) to accommodate alkynyl nucleophiles.

  • Post-Metathesis Functionalization : Aromatization of the dihydropyridinone intermediate may necessitate oxidative agents like DDQ or catalytic hydrogenation-dehydrogenation sequences .

One-Pot Cyclocondensation with Alkyne Incorporation

A convergent strategy involves constructing the pyridinone ring while simultaneously introducing the but-3-ynyl group. Search Result highlights one-pot syntheses of pyridinones from malonate derivatives and amines . For example, Bai et al. condensed dimethyl 3-oxopentanedioate with DMF dimethyl acetal to form 2-pyridinones . Integrating a propargylamine derivative into such protocols could directly yield this compound.

Hypothetical Pathway :

  • Condensation : Reacting ethyl 3-oxoglutarate with but-3-yn-1-amine under acidic conditions (e.g., HCl/EtOH) forms an enamine intermediate.

  • Cyclization : Heating the enamine in the presence of ammonium acetate induces cyclodehydration, yielding the pyridinone ring .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (Reported Analogues)
Ring-Closing MetathesisHigh stereoselectivity; modular bis-alkene synthesisRequires dehydrogenation for aromatization34–86%
Sonogashira CouplingDirect alkyne introduction; mild conditionsDependent on N1-halogenation efficiency43–94%
One-Pot CyclocondensationAtom economy; fewer stepsLimited precedent for alkyne integration69–88%

Experimental Validation and Spectral Data

While none of the provided sources directly report this compound, analogous compounds offer insights into expected spectral features:

  • 1^1H NMR : The N1-proton typically resonates at δ 5.8–6.2 ppm as a singlet . The but-3-ynyl group would show a triplet for the terminal proton (δ 2.0–2.5 ppm) and a multiplet for the propargilic CH2_2 .

  • 13^{13}C NMR : The carbonyl carbon of the pyridinone appears at δ 165–170 ppm, while the alkyne carbons resonate at δ 70–85 (sp-hybridized) and δ 20–30 (sp3^3-hybridized) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(but-3-ynyl)pyridin-2(1H)-one?

  • Methodological Answer : The compound can be synthesized via N-alkylation of pyridin-2(1H)-one using propargyl bromide or similar alkynyl electrophiles. A typical procedure involves reacting pyridin-2(1H)-one with but-3-ynyl bromide under basic conditions (e.g., KOtBu in THF or DMF) at reflux (343 K). Purification is achieved via column chromatography (e.g., DCM/MeOH gradient) . Optimization of reaction time (1–40 hours) and stoichiometry is critical to maximize yield.

Q. How is the structure of this compound characterized?

  • Methodological Answer : Structural confirmation requires multimodal spectroscopy :

  • 1H/13C NMR to identify alkyl and pyridinone protons (e.g., δ 4.8–5.0 ppm for N-alkyl protons, δ 6.0–7.5 ppm for aromatic protons) .
  • X-ray crystallography to resolve bond angles and dihedral planes (e.g., planar pyridinone ring with 85–90° dihedral angles for substituents) .
  • IR spectroscopy to detect carbonyl stretches (~1650 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹).

Q. What are the key solubility and stability considerations for this compound?

  • Methodological Answer : Pyridin-2(1H)-one derivatives are typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in chloroform or methanol. Stability is enhanced by storing under inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can computational modeling optimize pyridin-2(1H)-one derivatives for biological activity?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like HIV-1 reverse transcriptase (NNRTI activity) .
  • Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes under physiological conditions.
  • QSAR models to correlate substituent effects (e.g., alkynyl chain length) with inhibitory potency against mutant viral strains .

Q. What strategies mitigate metabolic instability in pyridin-2(1H)-one derivatives?

  • Methodological Answer :

  • Deuterium incorporation at labile positions (e.g., allylic or benzylic sites) to slow CYP450-mediated oxidation.
  • Prodrug design : Mask the pyridinone carbonyl as a hydrolyzable ester or amide to enhance bioavailability .
  • Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .

Q. How to resolve conflicting data in biological activity assays?

  • Methodological Answer :

  • Orthogonal assays : Validate enzyme inhibition (e.g., HIV-RT IC₅₀) with cell-based antiviral assays (e.g., MT-4 cell cytoprotection) .
  • Control for cell permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish intrinsic activity from delivery limitations.
  • Crystallographic analysis of ligand-target complexes to confirm binding modes and identify steric clashes in mutant strains .

Q. What synthetic modifications enhance selectivity for M1 muscarinic acetylcholine receptors?

  • Methodological Answer :

  • Allosteric modulator design : Introduce bulky aryl groups (e.g., 3-methoxythiophen-2-yl) at the 4-position of pyridinone to enhance M1 receptor affinity .
  • Stereochemical control : Use chiral auxiliaries (e.g., 2-hydroxycyclohexyl) to optimize enantioselective binding .
  • Boronate functionalization : Incorporate tetramethyl dioxaborolan-2-yl groups for Suzuki-Miyaura cross-coupling to diversify substituents .

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